5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-2-13-7-8-14(20-13)21(17,18)16-9-10-19-12-5-3-11(15)4-6-12/h3-8,16H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTWSXCNKXMFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190827 | |
| Record name | 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105234-92-1 | |
| Record name | 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105234-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101190827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Primary Amines
The foundational step involves reacting 2-(4-fluorophenoxy)ethylamine with 5-ethylthiophene-2-sulfonyl chloride. This reaction typically occurs in anhydrous dichloromethane under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts. For example, N-(2-(4-fluorophenoxy)ethyl)morpholine-4-sulfonamide was synthesized with 92% yield using analogous conditions. Critical parameters include:
Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization
The 5-ethylthiophene-2-sulfonyl chloride precursor is synthesized via Suzuki-Miyaura coupling. A brominated thiophene intermediate reacts with ethylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. For instance, 5-aryl-thiophenes were prepared with yields exceeding 85% using this method. Key considerations:
Cyclization and Ring Formation
The thiophene core is constructed via cyclization of α,β-unsaturated ketones with sulfur sources. For example, thiophene-2-sulfonamides were synthesized using Lawesson’s reagent to introduce the sulfonamide group. This method avoids the use of hazardous H₂S gas and achieves yields of 70–80%.
Step-by-Step Procedure and Reaction Optimization
Synthesis of 5-Ethylthiophene-2-Sulfonyl Chloride
- Bromination : Thiophene-2-carboxylic acid is brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄ under UV light.
- Suzuki Coupling : The 5-bromothiophene intermediate reacts with ethylboronic acid under Pd(0) catalysis.
- Sulfonation : The ethylthiophene is treated with chlorosulfonic acid at −10°C to form the sulfonyl chloride.
Optimization Notes :
Coupling with 2-(4-Fluorophenoxy)ethylamine
- Reagent Setup : Combine 5-ethylthiophene-2-sulfonyl chloride (1.0 eq) and 2-(4-fluorophenoxy)ethylamine (1.2 eq) in CH₂Cl₂.
- Base Addition : Add triethylamine (1.5 eq) dropwise at 0°C.
- Stirring : React for 12 hours at room temperature.
- Workup : Extract with 10% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 78–85% after purification.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: Thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing the compound to interact with enzymes and receptors. The fluorophenoxyethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins . The thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxyethyl group enhances its lipophilicity and binding affinity, while the sulfonamide group provides additional hydrogen bonding interactions .
Biological Activity
5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, a compound belonging to the sulfonamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring , a sulfonamide group , and a phenoxyethyl moiety . Its molecular formula is with a molecular weight of approximately 329.4 g/mol .
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Thiophene Ring | Five-membered heterocyclic compound |
| Sulfonamide Group | Contains sulfur and nitrogen |
| Phenoxyethyl Moiety | Aromatic ether functionality |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit various pathogenic microorganisms.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against several bacterial strains, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.
The mechanism of action primarily involves enzyme inhibition. The sulfonamide group mimics natural substrates, allowing it to bind to active sites of enzymes, thus blocking their activity. This interaction is crucial for its antimicrobial properties as it disrupts bacterial metabolic processes.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Mimics substrates to block enzyme activity |
| Protein Binding | Alters protein function and activity |
Additional Biological Activities
Preliminary studies suggest that the compound may also possess anticancer properties. Its structural components allow it to interact with specific biological targets involved in cancer pathways, although further research is needed to fully elucidate these effects .
Research Findings on Anticancer Activity
Research has indicated that compounds with similar structures often exhibit varied pharmacological effects. For instance, derivatives of thiophene sulfonamides have shown promise in modulating pathways related to cancer cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions under microwave irradiation (60°C, 10 min, 300 W), as demonstrated in analogous thiophene-sulfonamide syntheses. Key steps include Sonogashira coupling for introducing ethynyl groups and sulfonamide formation via nucleophilic substitution. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%), solvent polarity (THF or DMF), and temperature control to improve yields .
Q. Which analytical techniques are critical for characterizing this sulfonamide, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : Confirm regiochemistry of the thiophene ring and ethyl/phenoxy substituents (δ 1.2–1.4 ppm for ethyl CH₃, δ 6.8–7.2 ppm for fluorophenoxy protons).
- IR spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- Mass spectrometry : Ensure molecular ion alignment with theoretical m/z (e.g., ESI-MS for [M+H]+).
- Elemental analysis : Report C, H, N, S content (±0.4% tolerance). Full characterization protocols are outlined in synthesis project guidelines .
Q. What in vitro biological assays are suitable for initial evaluation of this compound’s pharmacological potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) and cytotoxicity screening in cancer cell lines (e.g., U87MG glioma cells). Use dose-response curves (1–100 µM) and calculate IC₅₀ values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can contradictory NMR data between synthesized batches be systematically resolved?
- Methodological Answer : Contradictions often arise from residual solvents or rotameric equilibria. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., restricted rotation in sulfonamide groups).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon couplings.
- Comparative analysis : Cross-check with literature data for analogous thiophene-sulfonamides .
Q. What computational methods are effective for predicting this compound’s binding affinity to therapeutic targets?
- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) with crystal structures of target proteins (e.g., carbonic anhydrase IX). Validate predictions with free-energy perturbation (FEP) or molecular dynamics (MD) simulations. Key parameters include ligand strain energy and solvation effects. Compare results with experimental IC₅₀ data .
Q. How can structure-activity relationships (SAR) be explored for this sulfonamide’s anti-glioma activity?
- Methodological Answer : Synthesize derivatives with:
- Variable substituents : Replace 4-fluorophenoxy with chloro or methyl groups.
- Backbone modifications : Introduce heterocycles (e.g., pyridine instead of thiophene).
Evaluate changes in cytotoxicity (U87MG cells) and correlate with logP (lipophilicity) and polar surface area (PSA). SAR tables should include IC₅₀, ClogP, and PSA for each analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
